4-(5-Chlorothiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorinated thiophene ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carbaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-(5-Chlorothiophen-2-yl)butan-2-one.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: 4-(5-Chlorothiophen-2-yl)butan-2-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the alcohol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chlorothiophen-2-yl)butan-2-one: The ketone derivative of the compound.
5-Chlorothiophene-2-carbaldehyde: The starting material for the synthesis.
Thiophene derivatives: Other compounds containing the thiophene ring with various substituents.
Uniqueness
4-(5-Chlorothiophen-2-yl)butan-2-ol is unique due to the presence of both a chlorinated thiophene ring and a butanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11ClOS |
---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
LXCTYJKOEZIVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.